Vinyl propionate

説明

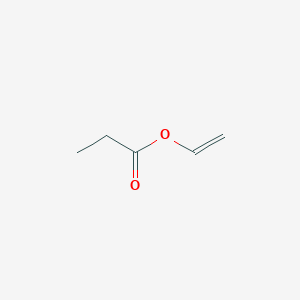

Structure

3D Structure

特性

IUPAC Name |

ethenyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWXSTHGICQLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25035-84-1 | |

| Record name | Poly(vinyl propionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9051537 | |

| Record name | Vinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-38-4, 25035-84-1 | |

| Record name | Vinyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, ethenyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2437OJ3190 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Vinyl Propionate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl propionate (IUPAC name: ethenyl propanoate) is an organic compound that serves as a versatile monomer in the production of a variety of polymers and copolymers.[1] This colorless liquid, an ester of propionic acid and vinyl alcohol, is structurally similar to vinyl acetate and is utilized in the manufacturing of paints, adhesives, and coatings.[1][2][3] Its reactivity, particularly in polymerization processes, makes it a significant building block in polymer chemistry.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and reaction mechanisms of vinyl propionate, tailored for a scientific audience.

Chemical Structure and Identification

Vinyl propionate consists of a vinyl group attached to a propionate group.[4] The molecule's structure is foundational to its chemical reactivity, particularly the susceptibility of the vinyl group's double bond to polymerization.

Caption: Chemical structure of vinyl propionate.

Table 1: Chemical Identifiers of Vinyl Propionate

| Identifier | Value | Reference(s) |

| IUPAC Name | ethenyl propanoate | [2] |

| Synonyms | Vinyl propanoate, Propanoic acid, ethenyl ester | [2][5] |

| CAS Number | 105-38-4 | [2][4] |

| Molecular Formula | C5H8O2 | [4][6] |

| Molecular Weight | 100.12 g/mol | [6] |

| Canonical SMILES | CCC(=O)OC=C | [4] |

| InChI Key | UIWXSTHGICQLQT-UHFFFAOYSA-N | [4] |

Physicochemical Properties

Vinyl propionate is a colorless liquid with a characteristic fruity odor.[3] It is flammable and should be handled with appropriate safety precautions.[2]

Table 2: Physical and Chemical Properties of Vinyl Propionate

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [2][4] |

| Density | 0.917 g/cm³ (at 20 °C) | [1] |

| Boiling Point | 95 °C | [1][2] |

| Melting Point | -80 °C | [4] |

| Flash Point | -2 °C | [2] |

| Solubility in Water | 6.5 mL/L | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [3][4] |

| Vapor Pressure | 18 mmHg (at 25 °C) | [4] |

Reactivity and Polymerization

The primary chemical reactivity of vinyl propionate centers around the double bond of the vinyl group, which makes it susceptible to polymerization.[4] It is a key monomer in the production of poly(vinyl propionate) and various copolymers.[2]

Free-Radical Polymerization

The most common mechanism for the polymerization of vinyl propionate is free-radical polymerization. This process involves three key stages: initiation, propagation, and termination.

Caption: Free-radical polymerization of vinyl propionate.

-

Initiation: The process begins with the decomposition of an initiator, such as azobisisobutyronitrile (AIBN), to generate free radicals. These highly reactive species then attack the vinyl group of a vinyl propionate monomer, creating a new monomer radical.

-

Propagation: The newly formed monomer radical adds to another vinyl propionate monomer, extending the polymer chain and regenerating a radical at the new chain end. This step repeats, rapidly increasing the molecular weight of the polymer.

-

Termination: The growth of the polymer chain is halted through various termination reactions. These can include the combination of two growing polymer radicals or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains.

Experimental Protocols and Analysis

Synthesis

The industrial synthesis of vinyl propionate is typically achieved through the gas-phase reaction of propionic acid with acetylene.[2] This reaction is generally catalyzed by zinc salts supported on carbon.[2]

A generalized laboratory-scale synthesis can be described as follows:

-

Reaction Setup: A reaction vessel is charged with propionic acid and a suitable catalyst (e.g., a zinc salt).

-

Acetylene Addition: Acetylene gas is bubbled through the reaction mixture at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.

-

Purification: Upon completion, the crude product is purified, typically by distillation, to remove unreacted starting materials and byproducts.

Analytical Characterization

The characterization of vinyl propionate and its polymers relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. The vinyl protons typically appear as a complex multiplet, while the ethyl group of the propionate moiety shows a characteristic triplet and quartet.[7]

-

¹³C NMR: Used to identify the different carbon environments. The carbonyl carbon, the carbons of the vinyl group, and the carbons of the ethyl group will have distinct chemical shifts.

Note: Detailed experimental parameters for NMR analysis of vinyl propionate are often instrument and laboratory-specific. A general procedure involves dissolving the sample in a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a standard NMR spectrometer.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in vinyl propionate. Key characteristic absorption bands include:

-

C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

-

C=C stretch: An absorption corresponding to the vinyl double bond.

-

C-O stretch: Bands associated with the ester C-O bonds.[8]

Note: Samples for IR analysis can be prepared as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. In the context of vinyl propionate, it can be used to:

-

Assess the purity of a sample.

-

Identify impurities or byproducts from a synthesis.

-

Analyze the composition of copolymer mixtures.

The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification.[5]

Safety and Handling

Vinyl propionate is a flammable liquid and should be handled in a well-ventilated area away from ignition sources.[2] It can cause skin and eye irritation.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Vinyl propionate is a commercially important monomer with well-defined chemical and physical properties. Its structure, featuring a reactive vinyl group, allows for its efficient polymerization into a range of useful materials. The synthesis, characterization, and polymerization of vinyl propionate are well-established processes, utilizing standard organic chemistry techniques and analytical instrumentation. This guide provides a foundational understanding of this key chemical for professionals in research and development.

References

- 1. (PDF) Synthesis of Vinyl Propionate by Gas-Phase Reaction [research.amanote.com]

- 2. Vinyl propionate - Wikipedia [en.wikipedia.org]

- 3. The polymerization of vinyl benzoate and vinyl propionate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Vinyl propanoate | C5H8O2 | CID 7750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. VINYL PROPIONATE(105-38-4) 1H NMR [m.chemicalbook.com]

- 8. VINYL PROPIONATE(105-38-4) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Vinyl Propionate from Propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl propionate, an important monomer in the production of various polymers and copolymers, is primarily synthesized from propionic acid through two principal industrial routes: the addition of propionic acid to acetylene and the oxidative addition of propionic acid to ethylene. This technical guide provides a comprehensive overview of these core synthesis methodologies, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data on catalyst performance. The information is presented to facilitate laboratory-scale synthesis and process optimization for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Vinyl propionate (ethenyl propanoate) is a colorless liquid and a valuable vinyl ester monomer. Its polymerization and copolymerization are leveraged in the manufacturing of paints, adhesives, and coatings. The synthesis of vinyl propionate predominantly starts from propionic acid, a readily available carboxylic acid. The two main industrial processes for its production involve the reaction of propionic acid with either acetylene or ethylene, each with distinct advantages and catalytic systems.

Synthesis via Addition of Propionic Acid to Acetylene

The traditional and well-established method for vinyl propionate synthesis is the vinylation of propionic acid with acetylene. This reaction can be carried out in either the liquid or gas phase, with zinc salts being the most common catalysts.[1]

Reaction Mechanism

The zinc-catalyzed addition of a carboxylic acid to acetylene is believed to proceed through the formation of a zinc-alkyne complex, which activates the acetylene for nucleophilic attack by the carboxylate.

A proposed mechanism involves the following steps:

-

Coordination: Acetylene coordinates to the zinc salt catalyst.

-

Nucleophilic Attack: The oxygen of the carboxyl group of propionic acid attacks one of the carbons of the activated alkyne.

-

Proton Transfer: A proton is transferred from the hydroxyl group of the carboxylic acid to the other alkyne carbon.

-

Product Formation: The resulting enol ester, vinyl propionate, is released from the catalyst.

Experimental Protocol (Liquid-Phase Synthesis)

This protocol is a general representation of a liquid-phase synthesis.

Materials:

-

Propionic acid

-

Zinc propionate (catalyst)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

-

Acetylene gas

Procedure:

-

The autoclave is charged with propionic acid and the zinc propionate catalyst.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen).

-

The mixture is heated to the reaction temperature, typically between 200°C and 300°C.

-

Acetylene is introduced into the reactor, and the pressure is maintained between 1:1 and 30:1 molar ratio of acetylene to carboxylic acid.

-

The reaction is allowed to proceed with vigorous stirring for a specified duration.

-

After the reaction, the reactor is cooled, and the excess acetylene is safely vented.

-

The crude vinyl propionate is collected and purified by distillation.[2]

Synthesis via Oxidative Addition of Propionic Acid to Ethylene

A more modern and increasingly prevalent method for vinyl propionate synthesis is the palladium-catalyzed oxidative addition of propionic acid to ethylene. This process, often referred to as oxyacylation, is typically carried out in the gas phase.[3]

Reaction Mechanism

The palladium-catalyzed oxyacylation of ethylene involves a catalytic cycle with Pd(II) as the active species.

A simplified mechanism is as follows:

-

Ligand Exchange: Propionate displaces a ligand on the palladium(II) catalyst.

-

Ethylene Coordination: Ethylene coordinates to the palladium center.

-

Nucleophilic Attack: The coordinated propionate attacks the coordinated ethylene, forming a β-acetoxyethyl palladium complex.

-

β-Hydride Elimination: A β-hydride elimination from the ethyl group occurs, yielding vinyl propionate and a palladium-hydride species.

-

Reductive Elimination & Re-oxidation: The palladium-hydride species undergoes reductive elimination to Pd(0) and a proton. The Pd(0) is then re-oxidized to Pd(II) by an oxidizing agent (typically oxygen) to complete the catalytic cycle.

Experimental Protocol (Gas-Phase Synthesis)

This protocol outlines a general procedure for a gas-phase synthesis.

Materials:

-

Propionic acid

-

Ethylene gas

-

Oxygen or air

-

Palladium-based catalyst on a support (e.g., palladium on alumina).[3]

-

Fixed-bed reactor

Procedure:

-

The fixed-bed reactor is packed with the palladium-based catalyst.

-

A gaseous feed stream containing propionic acid vapor, ethylene, and oxygen is passed through the heated reactor.

-

The reaction is typically conducted at a temperature of 175-200°C.[3]

-

The effluent gas stream from the reactor, containing vinyl propionate, unreacted starting materials, and byproducts, is cooled to condense the liquid products.

-

The condensed liquid is then subjected to distillation to separate and purify the vinyl propionate.

Quantitative Data

The yield and selectivity of vinyl propionate synthesis are highly dependent on the catalyst, reaction conditions, and the specific synthesis route employed. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis of Vinyl Propionate from Propionic Acid and Acetylene

| Catalyst | Temperature (°C) | Pressure (atm) | Phase | Propionic Acid Conversion (%) | Vinyl Propionate Selectivity (%) | Reference |

| Zinc Propionate | 200-300 | 1-20 | Liquid | High | High | [2] |

| Zinc Acetate on Activated Carbon | 170-220 | 1 | Gas | 38.3 - 96.2 | 76.5 - 93.4 | [4] |

Table 2: Synthesis of Vinyl Propionate from Propionic Acid and Ethylene

| Catalyst | Temperature (°C) | Pressure (atm) | Phase | Propionic Acid Conversion (%) | Vinyl Propionate Selectivity (%) | Reference |

| Palladium on Alumina | 180 | 1 | Gas | Not specified | High | [3] |

| Palladium-Gold on Silica | 160-180 | 6-8 | Gas | ~7 (Ethylene) | ~90 | [5] |

Experimental Workflow

The overall experimental workflow for the synthesis, purification, and analysis of vinyl propionate is outlined below.

Purification and Analysis

Purification: The primary method for purifying vinyl propionate from the reaction mixture is distillation .[6] Due to its relatively low boiling point (95 °C), fractional distillation can be employed to separate it from unreacted propionic acid (boiling point: 141 °C) and any high-boiling byproducts.

Analysis: The purity and identity of the synthesized vinyl propionate can be confirmed using various analytical techniques:

-

Gas Chromatography (GC): To determine the purity of the final product and quantify any impurities.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of vinyl propionate.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (C=O) and vinyl (C=C) stretches.[9]

Conclusion

The synthesis of vinyl propionate from propionic acid is a well-established industrial process with two primary routes: the reaction with acetylene and the reaction with ethylene. The choice of method depends on factors such as feedstock availability, catalyst cost, and desired process conditions (liquid vs. gas phase). This guide provides the foundational knowledge for researchers to undertake the synthesis and characterization of vinyl propionate, offering detailed insights into the reaction mechanisms, experimental considerations, and analytical validation required for successful laboratory-scale production and further research in polymer and materials science.

References

- 1. WO2013079785A1 - Method for recovering and purifying propionic acid - Google Patents [patents.google.com]

- 2. How To [chem.rochester.edu]

- 3. CN102099325B - Production of vinyl propionate from renewable materials, vinyl propionate obtained and use thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Catalyzing Commercialization: Gold-Free Catalysts Promise Efficient Vinyl Acetate Production | AIChE [aiche.org]

- 6. US2431554A - Purification of vinyl acetate by distillation and scrubbing of the distillate - Google Patents [patents.google.com]

- 7. Development of a Purity Certified Reference Material for Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.si.edu [repository.si.edu]

- 9. Ester - Wikipedia [en.wikipedia.org]

Vinyl Propionate (CAS Number: 105-38-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl propionate (CAS No. 105-38-4), also known as ethenyl propanoate, is a colorless liquid organic compound with the chemical formula C₅H₈O₂. It is the ester of propionic acid and vinyl alcohol. This monomer is primarily utilized in the production of polymers and copolymers, finding applications in coatings, adhesives, and emulsion paints. Its reactivity, stemming from the vinyl group, allows it to readily undergo polymerization. This technical guide provides an in-depth overview of vinyl propionate, covering its chemical and physical properties, synthesis and polymerization methodologies, and a detailed toxicological profile, including its metabolic fate and associated signaling pathways.

Chemical and Physical Properties

Vinyl propionate is a highly flammable liquid that is sparingly soluble in water but soluble in many organic solvents.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 105-38-4 | [1] |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 95 °C | [1] |

| Melting Point | -80 °C | [1] |

| Density | 0.917 g/cm³ (at 20 °C) | [1] |

| Flash Point | -2 °C | [1] |

| Solubility in Water | 6.5 mL/L | [1] |

Synthesis and Polymerization

Synthesis of Vinyl Propionate

The industrial synthesis of vinyl propionate typically involves the reaction of propionic acid with acetylene.[1] This vinylation reaction is commonly catalyzed by zinc salts, often on a carbon support.[1]

Experimental Protocol: Synthesis of Vinyl Propionate

While a detailed, publicly available laboratory-scale protocol for the synthesis of vinyl propionate is not readily found in recent literature, the general procedure can be adapted from patents and older chemical literature describing the synthesis of vinyl esters. The following is a generalized conceptual protocol:

-

Catalyst Preparation: A zinc-based catalyst, such as zinc acetate on an activated carbon support, is prepared.

-

Reaction Setup: A pressure reactor equipped with a gas inlet, a condenser, and a stirrer is charged with propionic acid and the zinc catalyst.

-

Reaction Conditions: The reactor is purged with an inert gas, such as nitrogen, and then pressurized with acetylene. The reaction mixture is heated to a temperature typically in the range of 150-200°C.

-

Reaction Progression: Acetylene is continuously fed into the reactor to maintain pressure as it is consumed. The reaction is monitored by analyzing samples for the disappearance of propionic acid and the formation of vinyl propionate.

-

Work-up and Purification: Upon completion, the reactor is cooled, and the excess acetylene is safely vented. The crude product is filtered to remove the catalyst. The resulting liquid is then purified by distillation under reduced pressure to isolate the vinyl propionate.

Synthesis of Vinyl Propionate.

Polymerization of Vinyl Propionate

Vinyl propionate can be polymerized through various methods, with free-radical polymerization being the most common. This can be carried out as a solution or emulsion polymerization to produce polyvinyl propionate (PVP) or copolymers.

Experimental Protocol: Free-Radical Solution Polymerization

The following is a generalized conceptual protocol for the solution polymerization of vinyl propionate:

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer is charged with vinyl propionate and a suitable solvent (e.g., toluene or benzene).

-

Initiator Addition: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

-

Polymerization: The solution is heated to a temperature that initiates the decomposition of the initiator (typically 60-80°C for AIBN). The reaction is carried out under a nitrogen atmosphere to prevent inhibition by oxygen.

-

Polymer Isolation: After a set reaction time, the polymer is isolated by precipitation in a non-solvent, such as methanol or hexane.

-

Purification and Drying: The precipitated polymer is then filtered, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.

Solution Polymerization Workflow.

Experimental Protocol: Emulsion Polymerization

Emulsion polymerization is an alternative method that produces a stable aqueous dispersion of the polymer (a latex). A generalized conceptual protocol is as follows:

-

Emulsion Preparation: An oil-in-water emulsion is prepared by dispersing vinyl propionate monomer in water with the aid of a surfactant (e.g., sodium dodecyl sulfate). A water-soluble initiator (e.g., potassium persulfate) is dissolved in the aqueous phase.

-

Polymerization: The emulsion is heated (typically to 50-80°C) with stirring under a nitrogen atmosphere to initiate polymerization. The reaction occurs within the surfactant micelles.

-

Latex Formation: As the polymerization proceeds, polymer particles are formed, resulting in a stable latex. The reaction is continued until the desired monomer conversion is achieved.

-

Product Characterization: The resulting latex can be characterized by its solid content, particle size, and viscosity. The polymer can be isolated by coagulation if a solid product is required.

Toxicological Profile

The toxicology of vinyl propionate is not as extensively studied as some other industrial monomers. However, based on its chemical structure and the known metabolism of similar compounds like vinyl acetate, a toxicological profile can be constructed.

Acute Toxicity

Metabolism and Genotoxicity

It is anticipated that vinyl propionate, like other vinyl esters, is rapidly hydrolyzed in the body by esterases to propionic acid and vinyl alcohol. Vinyl alcohol is unstable and tautomerizes to acetaldehyde.

Metabolic Pathway of Vinyl Propionate.

Propionic acid is a naturally occurring short-chain fatty acid and is metabolized through normal physiological pathways. Acetaldehyde, however, is a known toxicant and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). The genotoxicity of vinyl propionate is likely mediated by its metabolite, acetaldehyde, which can form DNA adducts. Mutation data for vinyl propionate has been reported, suggesting potential genotoxic effects.[3]

Signaling Pathways of Acetaldehyde Toxicity

The toxicity of acetaldehyde, the key metabolite of vinyl propionate, involves multiple signaling pathways that can lead to cellular damage, inflammation, and carcinogenesis.

-

Oxidative Stress: Acetaldehyde metabolism can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. This can damage cellular components, including lipids, proteins, and DNA.

-

DNA Damage and Repair Inhibition: Acetaldehyde can directly bind to DNA to form adducts, which can lead to mutations if not repaired. It can also impair DNA repair mechanisms, further increasing the risk of genetic damage.

-

Inflammation: Acetaldehyde can promote inflammatory responses by activating various signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

-

Apoptosis: At high concentrations, acetaldehyde can induce apoptosis (programmed cell death) through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.

Acetaldehyde Toxicity Pathways.

Safety and Handling

Vinyl propionate is a hazardous chemical and should be handled with appropriate safety precautions. It is highly flammable and can form explosive mixtures with air.[3] It is also a skin and eye irritant.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment to prevent static discharge.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

Vinyl propionate is a valuable industrial monomer with significant applications in the polymer industry. Its synthesis and polymerization are well-established processes, although detailed laboratory-scale protocols can be challenging to find in recent literature. From a toxicological perspective, the primary concern is its metabolism to acetaldehyde, a known toxic and potentially carcinogenic compound. Therefore, handling of vinyl propionate requires strict adherence to safety protocols to minimize exposure. Further research into the specific quantitative toxicology of vinyl propionate would be beneficial for a more complete risk assessment.

References

physical properties of vinyl propionate monomer

An In-depth Technical Guide on the Physical Properties of Vinyl Propionate Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core (CAS No. 105-38-4). The information is compiled from various scientific and chemical data sources to support research, development, and safety applications. All quantitative data is summarized for clarity, and standard experimental methodologies are detailed.

Core Physical Properties

Vinyl propionate is a colorless liquid with a pungent, fruity odor.[1][2] It is primarily used in the production of polymers and emulsion paints.[1][3] Chemically, it is the ester of propionic acid and vinyl alcohol, with the formula CH₃CH₂CO₂CH=CH₂.[4] It is soluble in organic solvents like ethanol and ether but is practically insoluble in water.[1][2][3]

Quantitative Data Summary

The physical properties of vinyl propionate are summarized in the table below. Values are collated from multiple sources and represent typical figures.

| Property | Value | Units | References |

| Identifiers | |||

| IUPAC Name | Ethenyl propanoate | - | [4] |

| CAS Number | 105-38-4 | - | [1][3][5][6] |

| Molecular Formula | C₅H₈O₂ | - | [1] |

| Molecular Weight | 100.12 | g·mol⁻¹ | [7][8][9] |

| Physical State | |||

| Appearance | Colorless liquid | - | [1][4] |

| Odor | Pungent, fruity | - | [1][2] |

| Thermodynamic Properties | |||

| Boiling Point | 94 - 97 | °C | [1][3][4][5][6][7] |

| Melting Point | -80 | °C | [1][3][5][6][7] |

| Flash Point | -2 to 8 | °C | [4][6][10][11] |

| Physical Characteristics | |||

| Density | 0.898 - 0.919 | g/mL (at 20-25 °C) | [1][3][4][5][7] |

| Refractive Index | 1.403 - 1.4065 | (at 20 °C, nD) | [3][5][6][10] |

| Vapor Pressure | 18 - 50.4 | mmHg (at 25 °C) | [1][10][12][13] |

| Solubility | |||

| Water Solubility | 6.5 - 10.63 | g/L | [4][10] |

| Practically insoluble | - | [3] | |

| LogP | |||

| Octanol/Water Partition Coefficient (logP) | 1.36 | - | [3][14] |

Experimental Protocols for Property Determination

The determination of the physical properties of chemical substances like vinyl propionate follows standardized methodologies to ensure accuracy and reproducibility. The following sections detail common protocols from organizations like ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Workflow for Physical Property Determination

The general workflow for determining a physical property of a liquid monomer such as vinyl propionate involves sample preparation, instrument calibration, measurement under controlled conditions, and data analysis.

Caption: General workflow for determining a physical property.

Boiling Point Determination (Based on OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Principle : This method involves heating the liquid and measuring the temperature at which it boils under atmospheric pressure. Several apparatus can be used, including an ebulliometer, a dynamic method apparatus, or a distillation setup.[9][15]

-

Apparatus : A round-bottom flask, a condenser, a calibrated thermometer or thermocouple, and a heating source (e.g., heating mantle).

-

Procedure :

-

Place a small volume of vinyl propionate into the flask along with boiling chips to ensure smooth boiling.

-

Assemble the apparatus, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser, to measure the temperature of the distilling vapor, not the superheated liquid.

-

Heat the liquid gently until it begins to boil and a steady reflux of condensate is observed on the thermometer.

-

Record the temperature when it stabilizes. This is the observed boiling point.

-

Record the ambient barometric pressure. If the pressure is not standard (101.325 kPa), a correction must be applied to the observed boiling point.

-

Density Measurement (Based on ASTM D4052 / OECD 109)

Density is the mass of a substance per unit volume. For liquids, it is often determined using a digital density meter or a pycnometer.

-

Principle (Digital Density Meter - ASTM D4052) : A small volume of the liquid is introduced into an oscillating U-shaped tube. The density is determined from the change in the oscillation frequency of the tube when filled with the sample compared to its frequency when filled with a reference substance (typically air and pure water).[2][7][8]

-

Apparatus : A digital density meter with a thermostatically controlled measuring cell.

-

Procedure :

-

Calibrate the instrument using dry air and freshly prepared, degassed, high-purity water at the test temperature (e.g., 20 °C or 25 °C).

-

Inject a small, bubble-free aliquot of the vinyl propionate sample into the measuring cell.

-

Allow the reading to stabilize, ensuring the temperature is constant.

-

Record the density value directly from the instrument's display. The instrument automatically calculates the density based on the oscillation period.[2]

-

Refractive Index Measurement (Based on ASTM D1218)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property used for substance identification and purity assessment.

-

Principle : This method uses a calibrated refractometer (e.g., an Abbe-type refractometer) to measure the refractive index of transparent liquids. The measurement is typically performed at a standard temperature (e.g., 20 °C) using the sodium D-line (589.3 nm).[5]

-

Apparatus : A high-precision refractometer with a circulating fluid bath for temperature control.

-

Procedure :

-

Calibrate the refractometer using a certified liquid reference standard with a known refractive index close to that of vinyl propionate.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the vinyl propionate sample to the measuring prism.

-

Close the prisms and allow the sample to reach thermal equilibrium with the instrument.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.[5]

-

Viscosity Measurement (Based on ASTM D445)

Kinematic viscosity is a measure of a fluid's internal resistance to flow under gravitational forces.

-

Principle : The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.[16][17][18]

-

Apparatus : A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a timing device.

-

Procedure :

-

Select a viscometer for which the flow time will be within the recommended range (typically 200 to 1000 seconds).

-

Filter the vinyl propionate sample to remove any particulate matter.

-

Introduce the sample into the viscometer and place the viscometer in the constant temperature bath.

-

Allow at least 30 minutes for the sample to reach the test temperature.[19]

-

Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

-

Measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.

-

Repeat the measurement to ensure reproducibility.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

-

Flash Point Determination (Based on ASTM D93)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. It is a critical safety parameter.

-

Principle (Pensky-Martens Closed Cup) : A sample of vinyl propionate is heated in a closed cup at a controlled rate with constant stirring. An ignition source is periodically directed into the cup to test for a flash. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.[20][21][22]

-

Apparatus : A Pensky-Martens closed-cup flash point tester (manual or automated).

-

Procedure :

-

Fill the test cup with the vinyl propionate sample to the specified level.

-

Place the lid on the cup and place the assembly in the heating apparatus.

-

Begin heating the sample at the specified rate while stirring.

-

Start applying the ignition source at a temperature well below the expected flash point and continue at regular temperature intervals.

-

Record the temperature at which a distinct flash is observed inside the cup.

-

Correct the observed flash point for any deviation from standard barometric pressure.

-

References

- 1. store.astm.org [store.astm.org]

- 2. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 3. scribd.com [scribd.com]

- 4. atslab.com [atslab.com]

- 5. matestlabs.com [matestlabs.com]

- 6. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. lcslaboratory.com [lcslaboratory.com]

- 15. laboratuar.com [laboratuar.com]

- 16. ASTM D445 - eralytics [eralytics.com]

- 17. tamson-instruments.com [tamson-instruments.com]

- 18. eurolab.net [eurolab.net]

- 19. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 20. ASTM D93 - eralytics [eralytics.com]

- 21. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]

- 22. ASTM D93 (Flash Point – Pensky-Martens) – SPL [spllabs.com]

A Comprehensive Analysis of Vinyl Propionate's Core Properties

This document provides a detailed overview of the fundamental physicochemical properties of vinyl propionate, a significant monomer in the production of various polymers. The information presented is intended for researchers, scientists, and professionals engaged in drug development and materials science.

Vinyl propionate, an organic compound, is the ester of propionic acid and vinyl alcohol.[1] It is a colorless liquid utilized in the synthesis of poly(vinyl propionate) and various copolymers.[1]

Physicochemical Data Summary

The core molecular properties of vinyl propionate are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C5H8O2 | [2][3][4][5] |

| Molecular Weight | 100.12 g/mol | [3][4] |

| Molar Mass | 100.117 g·mol−1 | [1] |

| CAS Number | 105-38-4 | [2] |

| Density | 0.917 g/cm3 (at 20 °C) | [1] |

Experimental Protocols

The determination of the molecular weight and formula of vinyl propionate is achieved through standard analytical chemistry techniques.

1. Mass Spectrometry for Molecular Weight Determination:

-

Objective: To determine the precise molecular weight of the compound.

-

Methodology: High-resolution mass spectrometry (HRMS) is employed. A diluted sample of vinyl propionate is introduced into the mass spectrometer. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak will correspond to the molecular weight of the compound.

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer is typically used for this purpose to ensure high accuracy.

2. Elemental Analysis for Molecular Formula Determination:

-

Objective: To determine the empirical formula, which can then be confirmed as the molecular formula using the molecular weight from mass spectrometry.

-

Methodology: A known mass of the vinyl propionate sample is combusted in an elemental analyzer. The amounts of carbon dioxide and water produced are precisely measured. This allows for the calculation of the percentage of carbon and hydrogen in the compound. The percentage of oxygen is typically determined by difference. The resulting percentage composition is used to derive the empirical formula.

Logical Workflow for Characterization

The logical flow for the characterization of a chemical compound like vinyl propionate is outlined below. This process ensures accurate identification and confirmation of its fundamental properties.

References

Solubility of Vinyl Propionate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vinyl propionate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines qualitative solubility information, data on analogous compounds, and general experimental protocols to serve as a valuable resource for laboratory work.

Introduction to Vinyl Propionate

Vinyl propionate (CH₃CH₂COOCH=CH₂) is a colorless liquid with a fruity odor. It is an ester of propionic acid and vinyl alcohol, primarily used in the production of polymers and copolymers for paints, adhesives, and coatings.[1] Understanding its solubility is critical for its application in various chemical processes, including polymerization, formulation, and purification.

Qualitative and Quantitative Solubility Data

Vinyl propionate is widely reported to be soluble in common organic solvents.[2] However, specific quantitative data is scarce. The following tables summarize the available information.

Table 1: Solubility of Vinyl Propionate

| Solvent | Formula | Qualitative Solubility | Quantitative Solubility (at 20-25°C) |

| Water | H₂O | Practically Insoluble / Limited | 10.63 g/L, 6.5 mL/L[1] |

| Ethanol | C₂H₅OH | Soluble[2] | Data not available |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Soluble[2] | Data not available |

| Methanol | CH₃OH | Soluble (Almost transparent solution)[3] | Data not available |

| Acetone | C₃H₆O | Soluble (by analogy with similar esters)[4] | Data not available |

| Toluene | C₇H₈ | Soluble (by analogy with its polymer) | Data not available |

| Benzene | C₆H₆ | Soluble (by analogy with its polymer) | Data not available |

| Chloroform | CHCl₃ | Soluble (by analogy with its polymer) | Data not available |

| Dioxane | C₄H₈O₂ | Soluble (by analogy with its polymer) | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble (by analogy with its polymer) | Data not available |

Note: The principle of "like dissolves like" suggests that vinyl propionate, an ester with both polar and non-polar characteristics, would be miscible with a range of organic solvents.

For context, the solubility of its polymer, poly(vinyl propionate), provides an indication of solvents that are compatible with the monomer.

Table 2: Solubility of Poly(vinyl propionate)

| Solvent | Formula | Solubility |

| Acetone | C₃H₆O | Soluble |

| Benzene | C₆H₆ | Soluble |

| Chloroform | CHCl₃ | Soluble |

| Dioxane | C₄H₈O₂ | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble |

Experimental Protocols for Solubility Determination

Qualitative Miscibility Determination (Visual Method)

This method is a rapid and straightforward approach to determine if two liquids are miscible in all proportions.

Materials:

-

Test tubes with stoppers

-

Graduated pipettes or cylinders

-

Vinyl propionate

-

Solvent of interest

Procedure:

-

Add a defined volume (e.g., 2 mL) of the organic solvent to a clean, dry test tube.

-

Incrementally add the same volume of vinyl propionate to the test tube.

-

After each addition, stopper the test tube and shake gently for 10-20 seconds.

-

Allow the mixture to stand and observe.

-

Observation:

-

Miscible: The mixture remains a single, clear phase with no visible separation.

-

Immiscible: The mixture separates into two distinct layers.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Quantitative Solubility Determination (Shake-Flask Method)

This method is used to determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

-

Flasks with airtight seals (e.g., screw-cap Erlenmeyer flasks)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringes and filters (e.g., PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Vinyl propionate

-

Solvent of interest

Procedure:

-

Prepare a series of flasks, each containing a known volume of the organic solvent.

-

Add an excess amount of vinyl propionate to each flask to ensure that a saturated solution is formed.

-

Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the flasks to stand undisturbed for a period to allow any undissolved vinyl propionate to settle.

-

Carefully withdraw a sample from the clear supernatant of each flask using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining undissolved micro-droplets.

-

Accurately dilute the filtered sample with a known volume of the solvent.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of vinyl propionate.

-

The solubility is expressed as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of vinyl propionate in an organic solvent.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This technical guide summarizes the currently available information on the solubility of vinyl propionate in organic solvents. While comprehensive quantitative data is lacking, the qualitative evidence strongly suggests good solubility in a range of common non-aqueous solvents. For applications requiring precise solubility values, it is recommended that researchers perform experimental determinations using the protocols outlined in this document. The provided workflow and diagram offer a clear and structured approach for such investigations.

References

Thermal Stability and Degradation of Polyvinyl Propionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of polyvinyl propionate (PVPr). Due to the limited availability of specific experimental data for PVPr in publicly accessible literature, this guide leverages comparative data from analogous polyvinyl esters, primarily polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA), to infer and describe the expected thermal behavior of polyvinyl propionate.

Introduction to Polyvinyl Propionate and its Thermal Stability

Polyvinyl propionate (PVPr) is a synthetic polymer belonging to the family of polyvinyl esters. Its thermal stability is a critical parameter influencing its processing, application, and shelf-life, particularly in fields like drug development where controlled degradation and stability are paramount. The thermal degradation of polyvinyl esters, including PVPr, is generally characterized by a multi-stage process involving the elimination of the ester side chain followed by the degradation of the resulting polyene backbone at higher temperatures.

Thermal Analysis of Polyvinyl Esters: A Comparative Overview

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of polymers. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss, while DSC measures the heat flow into or out of a sample, indicating thermal transitions such as glass transition (Tg), melting (Tm), and crystallization (Tc).

Due to the scarcity of specific quantitative TGA/DSC data for polyvinyl propionate, the following table summarizes typical thermal degradation data for the closely related polymers, polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA), to provide a comparative context. It is anticipated that the thermal stability of PVPr will lie between that of PVAc and PVA, with the degradation mechanism being analogous.

Table 1: Comparative Thermal Degradation Data of Polyvinyl Esters

| Polymer | Onset Degradation Temp. (°C) | Temperature of Max. Degradation Rate (°C) - Stage 1 | Weight Loss (%) - Stage 1 | Temperature of Max. Degradation Rate (°C) - Stage 2 | Weight Loss (%) - Stage 2 | Final Residue (%) | Primary Degradation Products (Stage 1) |

| Polyvinyl Acetate (PVAc) | ~300 | 350 - 400 | ~60-70 | 450 - 500 | ~20-30 | < 5 | Acetic Acid |

| Polyvinyl Propionate (PVPr) | Estimated: 300-350 | Estimated: 350-400 | Estimated: ~65-75 | Estimated: 450-500 | Estimated: ~15-25 | Estimated: < 5 | Propionic Acid |

| Polyvinyl Alcohol (PVA) | ~200-250 | 250 - 350 | ~20-30 (Dehydration) | 400 - 500 | ~60-70 | < 10 | Water |

Note: The data for Polyvinyl Propionate (PVPr) is estimated based on the trends observed in other polyvinyl esters. Actual experimental values may vary.

Proposed Thermal Degradation Pathway of Polyvinyl Propionate

The thermal degradation of polyvinyl propionate is expected to proceed via a two-step mechanism, analogous to that of polyvinyl acetate.

Step 1: Elimination of Propionic Acid

The initial stage of degradation involves the elimination of the propionate side group as propionic acid, leading to the formation of a conjugated polyene backbone. This reaction is autocatalytic, meaning the propionic acid produced can accelerate further degradation.

Step 2: Degradation of the Polyene Backbone

At higher temperatures, the unsaturated polyene backbone undergoes further degradation through chain scission, cyclization, and aromatization reactions, leading to the formation of various volatile hydrocarbons and a carbonaceous char residue.

The following diagram illustrates the proposed thermal degradation pathway for polyvinyl propionate.

Caption: Proposed thermal degradation pathway of Polyvinyl Propionate.

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the thermal stability of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of polyvinyl propionate.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature).

-

Sample Preparation:

-

Ensure the polyvinyl propionate sample is dry and free of residual solvents.

-

Weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Rate: A linear heating rate of 10 °C/min is typically used.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete degradation (e.g., 600-800 °C).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

-

Determine the onset temperature of degradation (Tonset), the temperatures of maximum degradation for each stage, and the percentage of residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of polyvinyl propionate.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

-

Sample Preparation:

-

Weigh 5-10 mg of the polyvinyl propionate sample into a clean, tared DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent any loss of volatiles.

-

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected glass transition and melting point (e.g., 150 °C) at a heating rate of 10-20 °C/min. This scan is used to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Second Heating Scan: Reheat the sample at the same heating rate as the first scan. The glass transition temperature (Tg) is determined from this second heating scan.

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve from the second heating scan.

-

Identify any endothermic or exothermic peaks corresponding to melting or crystallization events.

-

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a polymer sample like polyvinyl propionate.

Caption: A typical experimental workflow for the thermal analysis of polymers.

Conclusion

The thermal stability and degradation of polyvinyl propionate are critical parameters for its application, particularly in sensitive areas such as pharmaceuticals. While specific experimental data for PVPr remains limited in open literature, a comprehensive understanding can be derived from the well-studied analogous polymers, polyvinyl acetate and polyvinyl alcohol. The proposed degradation pathway, initiated by the elimination of propionic acid, provides a sound theoretical framework. For precise characterization, adherence to standardized TGA and DSC protocols is essential. Further research focusing on generating and publishing specific thermal analysis data for polyvinyl propionate is highly encouraged to fill the current knowledge gap.

Spectroscopic Analysis of Vinyl Propionate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of vinyl propionate, a key monomer in polymer synthesis. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two fundamental techniques for molecular structure elucidation and characterization. This document presents detailed experimental protocols, quantitative spectral data, and visual representations of the underlying principles and workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For vinyl propionate (C₅H₈O₂), both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of vinyl propionate exhibits characteristic signals corresponding to the vinyl and propionyl groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for Vinyl Propionate

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| CH₃ | ~1.15 | Triplet (t) | ~7.5 |

| CH₂ | ~2.35 | Quartet (q) | ~7.5 |

| =CH₂ (cis to O) | ~4.55 | Doublet of Doublets (dd) | ~6.3, ~1.5 |

| =CH₂ (trans to O) | ~4.85 | Doublet of Doublets (dd) | ~14.0, ~1.5 |

| -O-CH= | ~7.25 | Doublet of Doublets (dd) | ~14.0, ~6.3 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the vinyl propionate molecule.

Table 2: ¹³C NMR Spectral Data for Vinyl Propionate

| Carbon | Chemical Shift (δ) ppm |

| CH₃ | ~9.0 |

| CH₂ | ~27.5 |

| =CH₂ | ~97.5 |

| =CH | ~141.5 |

| C=O | ~173.0 |

Note: These are typical chemical shift values and can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of vinyl propionate shows characteristic absorption bands for the ester and vinyl functional groups.

Table 3: Characteristic IR Absorption Bands for Vinyl Propionate

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100 | Medium | =C-H | Stretching |

| ~2980 | Medium | C-H (sp³) | Stretching |

| ~1760 | Strong | C=O (Ester) | Stretching |

| ~1645 | Medium | C=C | Stretching |

| ~1140 | Strong | C-O | Stretching |

| ~950, ~870 | Strong | =C-H | Bending (out-of-plane) |

Experimental Protocols

NMR Sample Preparation and Analysis

A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.

Methodology:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of vinyl propionate for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃).[1] Deuterated solvents are used to avoid strong solvent signals in the ¹H NMR spectrum.[2]

-

Dissolution: Dissolve the vinyl propionate in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]

-

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[3][4]

-

Sample Volume: Ensure the final sample volume in the NMR tube is between 4-5 cm in height.[1][2]

-

Capping and Cleaning: Cap the NMR tube and carefully wipe the outside with a tissue dampened with ethanol or acetone to remove any fingerprints or dust.[1]

-

Analysis: Insert the sample into the NMR spectrometer. The instrument will then perform locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field homogeneity, and tuning the probe before acquiring the spectrum.[1]

IR Sample Preparation and Analysis (Neat Liquid)

For a liquid sample like vinyl propionate, the "neat" or thin-film method is commonly employed.

Methodology:

-

Plate Preparation: Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle the plates by their edges to avoid transferring moisture from your fingers.[5]

-

Sample Application: Place one to two drops of vinyl propionate onto the center of one salt plate.[6]

-

Sandwiching: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[5][7]

-

Mounting: Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.

-

Sample Scan: Acquire the IR spectrum of the vinyl propionate sample.[8]

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to the desiccator.[5][7]

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of vinyl propionate with its proton and carbon atom labeling corresponding to the NMR data.

Workflow for Spectroscopic Analysis

This diagram outlines the logical steps involved in the spectroscopic characterization of a chemical sample.

Key Functional Group Regions in the IR Spectrum

This diagram highlights the characteristic regions in the infrared spectrum corresponding to the main functional groups in vinyl propionate.

References

- 1. Page loading... [guidechem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. VINYL PROPIONATE(105-38-4) IR Spectrum [chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Vinyl propanoate | C5H8O2 | CID 7750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. VINYL PROPIONATE(105-38-4) 13C NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Discovery and Synthesis of Vinyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl propionate, the ester of propionic acid and vinyl alcohol, is a valuable monomer in the production of polymers and copolymers with diverse industrial applications, including paints and adhesives. Its synthesis has evolved from early methods analogous to vinyl acetate production to more modern, catalyzed reactions. This technical guide provides a comprehensive overview of the discovery and history of vinyl propionate synthesis, detailing the core chemical reactions, experimental protocols, and quantitative data associated with its production. The guide also presents reaction pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of the synthesis processes.

Introduction

The synthesis of vinyl propionate (CH₃CH₂CO₂CH=CH₂) has been historically linked to the development of vinyl acetate production due to their structural and chemical similarities. The primary challenge in its synthesis lies in the unavailability of stable vinyl alcohol. Consequently, the main industrial routes have involved the addition of propionic acid to acetylene or the palladium-catalyzed reaction of ethylene with propionic acid. This guide delves into the historical context of these discoveries and provides a technical examination of the key synthetic methodologies.

Historical Development of Vinyl Propionate Synthesis

The history of vinyl propionate synthesis is closely intertwined with the pioneering work on vinyl monomers. While specific dates and researchers for the initial synthesis of vinyl propionate are not as well-documented as for more common monomers like vinyl chloride or vinyl acetate, its development can be traced through the evolution of vinyl ester production.

The foundational chemistry for the synthesis of vinyl esters from acetylene was established by Walter Reppe in the 1920s. His work, known as "Reppe Chemistry," explored the high-pressure reactions of acetylene with various compounds, including carboxylic acids.[1] This laid the groundwork for the industrial production of vinyl esters.

The first commercial production of a vinyl ester, vinyl acetate, was achieved in the early 20th century. The initial methods involved the addition of acetic acid to acetylene using mercury salts as catalysts, a process first described by Fritz Klatte in 1912.[2] Later, more environmentally benign and efficient catalysts, such as zinc acetate, were adopted.[2] The synthesis of vinyl propionate followed a similar trajectory, utilizing the addition of propionic acid to acetylene with zinc-based catalysts.[3]

In the latter half of the 20th century, the rising cost and hazards associated with acetylene chemistry drove the development of alternative ethylene-based routes. The palladium-catalyzed oxidative addition of carboxylic acids to ethylene became the dominant method for vinyl acetate production and was subsequently adapted for vinyl propionate.[2]

Core Synthesis Methodologies

There are two primary industrial methods for the synthesis of vinyl propionate: the addition of propionic acid to acetylene and the palladium-catalyzed reaction of ethylene and propionic acid.

Synthesis from Acetylene and Propionic Acid

This traditional method involves the direct addition of propionic acid to acetylene. The reaction can be carried out in either the liquid or gas phase, with the gas-phase process being more common industrially.

Reaction:

CH₃CH₂COOH + C₂H₂ → CH₃CH₂CO₂CH=CH₂

Catalyst:

The most common catalyst for this reaction is zinc acetate supported on activated carbon.[3]

Experimental Protocol (Gas-Phase):

-

Catalyst Preparation: Activated carbon is impregnated with a solution of zinc acetate. The catalyst is then dried to remove the solvent.

-

Reaction Setup: A fixed-bed reactor is packed with the zinc acetate catalyst.

-

Reaction Conditions: A gaseous mixture of propionic acid and acetylene (typically in a molar excess of acetylene) is passed through the heated reactor.

-

Purification: The product stream, containing vinyl propionate, unreacted starting materials, and byproducts, is cooled and purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Zinc Acetate on Activated Carbon | [3] |

| Temperature | 170-250 °C | |

| Pressure | Atmospheric | |

| Acetylene to Propionic Acid Molar Ratio | 3:1 to 5:1 | |

| Propionic Acid Conversion | 60-80% | |

| Selectivity to Vinyl Propionate | >95% |

Reaction Mechanism:

The precise mechanism of the zinc-catalyzed addition of carboxylic acids to acetylene is complex and is believed to involve the formation of a zinc-acetylide intermediate. The propionic acid then reacts with this intermediate to form the vinyl ester.

Synthesis from Ethylene and Propionic Acid

This modern approach involves the oxidative addition of propionic acid to ethylene in the presence of a palladium catalyst.

Reaction:

2 C₂H₄ + 2 CH₃CH₂COOH + O₂ → 2 CH₃CH₂CO₂CH=CH₂ + 2 H₂O

Catalyst:

The catalyst system typically consists of palladium, often promoted with gold or other metals, supported on a carrier like silica or alumina.

Experimental Protocol:

-

Catalyst Preparation: The support material is impregnated with solutions of palladium and promoter metal salts, followed by drying and reduction.

-

Reaction Setup: A fixed-bed or fluidized-bed reactor is used.

-

Reaction Conditions: A gaseous feed of ethylene, propionic acid, and oxygen is passed over the catalyst bed at elevated temperature and pressure.

-

Purification: The product mixture is separated, and the vinyl propionate is purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Palladium-Gold on Silica | [2] |

| Temperature | 150-200 °C | |

| Pressure | 5-10 atm | |

| Ethylene to Propionic Acid Molar Ratio | Varies | |

| Propionic Acid Conversion | 10-30% (per pass) | |

| Selectivity to Vinyl Propionate | >90% |

Visualizing the Synthesis

Signaling Pathways and Experimental Workflows

To better illustrate the logical flow of the synthesis processes, the following diagrams are provided.

Caption: Workflow for the zinc-catalyzed synthesis of vinyl propionate from acetylene.

Caption: Workflow for the palladium-catalyzed synthesis of vinyl propionate from ethylene.

Reaction Pathway Diagrams

The following diagrams illustrate the proposed reaction mechanisms for the two primary synthesis routes.

Caption: Proposed mechanism for the zinc-catalyzed addition of propionic acid to acetylene.

Caption: Proposed mechanism for the palladium-catalyzed synthesis of vinyl propionate from ethylene.

Conclusion

The synthesis of vinyl propionate has evolved from early acetylene-based methods to more modern and efficient ethylene-based processes. The choice of synthesis route is often dictated by the availability and cost of raw materials. The zinc-catalyzed addition of propionic acid to acetylene remains a viable method, particularly in regions with abundant coal or natural gas resources. The palladium-catalyzed reaction of ethylene offers a more contemporary and often more economical route in regions with a well-developed petrochemical industry. Understanding the historical context, reaction mechanisms, and experimental parameters of these synthesis methods is crucial for researchers and professionals in the chemical and materials sciences for the optimization of existing processes and the development of novel synthetic pathways. A recent patent also highlights a move towards producing vinyl propionate from renewable raw materials, indicating a future direction for more sustainable production.[4]

References

Methodological & Application

Application Notes and Protocols for Emulsion Polymerization of Vinyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsion polymerization is a versatile technique for producing stable aqueous dispersions of polymers, commonly known as latexes. This method is widely employed in the synthesis of various polymers, including polyvinyl propionate, which finds applications in adhesives, coatings, and binders. The process involves the polymerization of a monomer, such as vinyl propionate, in an aqueous medium stabilized by a surfactant. Polymerization is initiated by a water-soluble initiator, leading to the formation of polymer particles. This document provides a detailed protocol for the emulsion polymerization of vinyl propionate, adapted from established procedures for similar vinyl esters like vinyl acetate.

Key Components and Their Roles

The emulsion polymerization of vinyl propionate typically involves the following key components:

-

Monomer: Vinyl propionate is the monomer that undergoes polymerization to form polyvinyl propionate.

-

Continuous Phase: Deionized water is the most common continuous phase, providing a medium for the polymerization reaction and aiding in heat dissipation.[1]

-